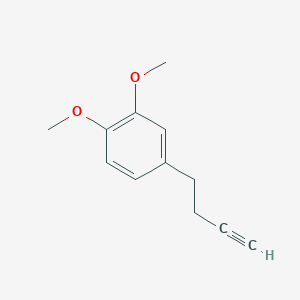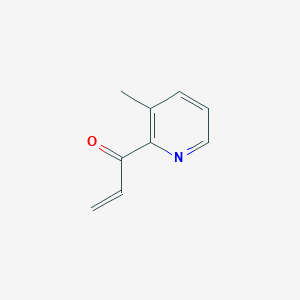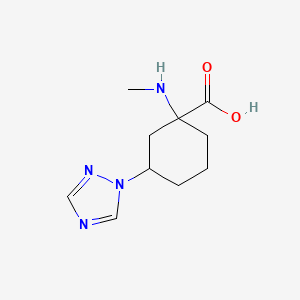
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with a methylamino group and a 1,2,4-triazolyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methylamino group: This step often involves the use of methylamine under controlled conditions to ensure selective substitution.
Attachment of the 1,2,4-triazolyl group: This can be accomplished through a cycloaddition reaction involving azides and alkynes, forming the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the cyclohexane ring.
Aplicaciones Científicas De Investigación
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Amino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and interactions.
1-(Methylamino)-3-(1h-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Contains a different triazole isomer, leading to variations in chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-11-10(9(15)16)4-2-3-8(5-10)14-7-12-6-13-14/h6-8,11H,2-5H2,1H3,(H,15,16) |
Clave InChI |
YGNNRWRYWJWVIU-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCC(C1)N2C=NC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
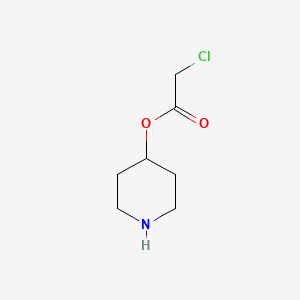

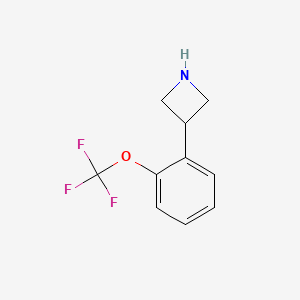
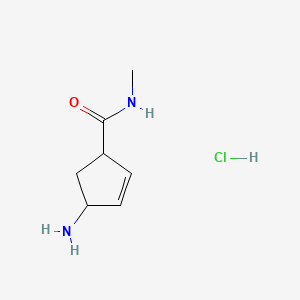
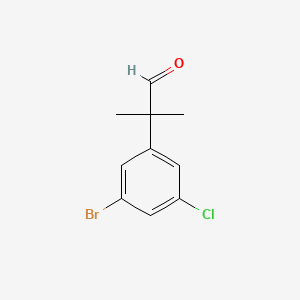
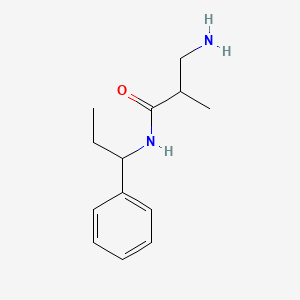
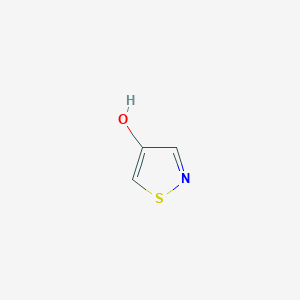
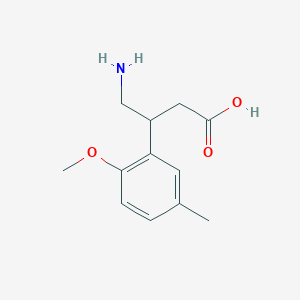

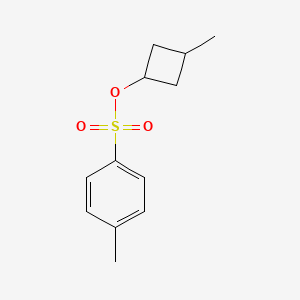
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
